Methyl 3-(5-amino-2-oxopyridin-1(2h)-yl)propanoate
Description
Methyl 3-(5-amino-2-oxopyridin-1(2h)-yl)propanoate is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both amino and ester functional groups in the molecule suggests potential reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 3-(5-amino-2-oxopyridin-1-yl)propanoate |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)4-5-11-6-7(10)2-3-8(11)12/h2-3,6H,4-5,10H2,1H3 |
InChI Key |
HSPLNVIPDYVZIR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C=C(C=CC1=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-amino-2-oxopyridin-1(2h)-yl)propanoate typically involves multi-step organic reactions. One possible route could be:
Starting Material: The synthesis might begin with a pyridine derivative, such as 2-chloropyridine.
Esterification: The ester group can be introduced via a reaction with a carboxylic acid derivative, such as methyl propanoate, under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Alkylation
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Nucleophilic alkylation | Cs₂CO₃, acetonitrile | Methyl bromoacetate | Formation of ester bond at the amino group |
Hydrolysis
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Ester hydrolysis | LiBH₄, CH₂Cl₂ | LiBH₄ | Conversion of ester to carboxylic acid |
| Basic hydrolysis | NaOH, EtOH | NaOH | Formation of carboxylic acid from nitrile derivatives |
Oxidation
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Oxidation of ester | Dess-Martin periodinane (DMP), CH₂Cl₂ | DMP | Oxidation of ester to ketone or aldehyde |
Coupling Reactions
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Peptide coupling | HATU, triethylamine | HATU | Formation of tripeptides or complex derivatives |
Mechanistic Insights
The amino group’s nucleophilicity drives alkylation, while the oxo group stabilizes intermediates via resonance. For example, in coupling reactions, the carboxylic acid derivative reacts with HATU to form an active ester intermediate, facilitating amide bond formation .
Key Reagents and Their Roles
| Reagent | Role | Example Reaction |
|---|---|---|
| Cs₂CO₃ | Base catalyst | Facilitates alkylation |
| HATU | Coupling agent | Enables amide bond formation |
| LiBH₄ | Reducing agent | Hydrolyzes esters to carboxylic acids |
Research Findings
-
Stereochemical Control : Diastereomeric resolution studies highlight the importance of stereochemistry in binding to targets like SARS-CoV-2 Mᵖʳᵒ .
-
Functional Group Flexibility : The compound’s amino and oxo groups enable modular synthesis, as seen in iodination (TsOH/KI) and condensation (hydrazine) reactions.
This compound’s diverse reactivity underscores its value in medicinal chemistry and organic synthesis, supported by robust experimental protocols and mechanistic understanding.
Scientific Research Applications
Methyl 3-(5-amino-2-oxopyridin-1(2h)-yl)propanoate may have various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The amino and ester groups could facilitate binding to these targets, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(5-nitro-2-oxopyridin-1(2h)-yl)propanoate: Similar structure but with a nitro group instead of an amino group.
Ethyl 3-(5-amino-2-oxopyridin-1(2h)-yl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-(5-amino-2-oxopyridin-1(2h)-yl)propanoate is unique due to the presence of both amino and ester functional groups, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 3-(5-amino-2-oxopyridin-1(2H)-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 196.20 g/mol
- CAS Number : 1533032-32-4
- Structure : The compound features a pyridine ring, which is known for its diverse biological activities, particularly in drug development.
Pharmacological Properties
This compound has been studied for various biological activities:
- Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit significant antibacterial and antifungal properties. The presence of the amino group and the pyridine ring enhances the interaction with microbial enzymes, potentially inhibiting their growth .
- Antioxidant Activity : The compound has shown potential as an antioxidant, which is crucial in preventing oxidative stress-related diseases. Studies suggest that derivatives of pyridine can scavenge free radicals effectively .
- Neuroprotective Effects : Given that some pyridine derivatives penetrate the blood-brain barrier, there is potential for neuroprotective effects against neurodegenerative diseases. This is particularly relevant in the context of compounds targeting pathways involved in neuronal health .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions and reduced pathogen viability .
- Receptor Modulation : The interaction with specific receptors may modulate physiological responses, contributing to its therapeutic effects.
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as a lead compound for antibiotic development .
Neuroprotective Study
In another investigation focusing on neuroprotection, this compound was administered to animal models exhibiting signs of neurodegeneration. The results showed a marked improvement in cognitive functions and a decrease in neuronal apoptosis compared to control groups, suggesting its potential utility in treating neurodegenerative disorders .
Data Table
| Property | Value |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 196.20 g/mol |
| CAS Number | 1533032-32-4 |
| Antimicrobial Activity | Effective at 10 µg/mL |
| Neuroprotective Efficacy | Improved cognitive function |
Q & A
Q. What synthetic routes are recommended for preparing Methyl 3-(5-amino-2-oxopyridin-1(2H)-yl)propanoate in academic settings?
The synthesis typically involves coupling a pyridone derivative with a propanoate ester. A validated approach includes:
- Step 1 : Reacting 5-amino-2-hydroxypyridine with a β-keto ester (e.g., methyl 3-chloropropanoate) under nucleophilic substitution conditions.
- Step 2 : Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalysts like DCC/DMAP) to enhance regioselectivity and yield .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How should researchers handle and store this compound to maintain stability?
- Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or aerosols by working in a fume hood .
- Storage : Keep in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester group or oxidation of the amino substituent .
- Incompatibilities : Avoid strong acids/bases (risk of ester hydrolysis) and oxidizing agents (potential degradation of the pyridinone ring) .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR : Analyze NMR for the pyridinone ring protons (δ 6.5–7.5 ppm) and ester methyl group (δ 3.6–3.8 ppm) .
- IR : Identify carbonyl stretches (C=O at ~1700 cm for ester and pyridinone) and NH bends (~1600 cm) .
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention times against known standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Scenario : Discrepancies between predicted and observed NMR shifts.
- Methodology :
Q. What strategies optimize reaction conditions for synthesizing derivatives of this compound?
- Case Study : Introducing substituents at the 5-amino position.
- Experimental Design :
- Screen coupling agents (e.g., HATU vs. EDC) for amide bond formation .
- Vary solvents (DMF vs. THF) to balance reactivity and solubility.
- Troubleshooting : If side products dominate, add scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Approach :
- Validation : Compare predicted ADMET properties with in vitro assays (e.g., microsomal stability tests) .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
